tert-butyl N-(piperazine-1-carbonyl)carbamate
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Overview
Description
Tert-butyl N-(piperazine-1-carbonyl)carbamate is a chemical compound with the molecular formula C9H18N2O2. It is commonly used in organic synthesis and serves as a building block for various bioactive molecules. This compound is known for its stability and versatility in chemical reactions, making it a valuable intermediate in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(piperazine-1-carbonyl)carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile or methanol at room temperature. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(piperazine-1-carbonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with aryl halides to form corresponding amine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aryl halides, copper(I) bromide, and potassium phosphate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
Tert-butyl N-(piperazine-1-carbonyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(piperazine-1-carbonyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-piperazinecarboxylate: Similar in structure but lacks the carbonyl group attached to the piperazine ring.
N-tert-Butoxycarbonyl piperazine: Another related compound with similar applications in organic synthesis.
Uniqueness
Tert-butyl N-(piperazine-1-carbonyl)carbamate is unique due to its specific functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C10H19N3O3 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl N-(piperazine-1-carbonyl)carbamate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)12-8(14)13-6-4-11-5-7-13/h11H,4-7H2,1-3H3,(H,12,14,15) |
InChI Key |
MZPJOZZZQUWJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)N1CCNCC1 |
Origin of Product |
United States |
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